8-methoxy-3,6,10-trimethyl-6,7,8,11-tetrahydro-5H-cyclodeca[b]furan-4-one
Description
Properties
Molecular Formula |
C16H22O3 |
|---|---|
Molecular Weight |
262.34 g/mol |
IUPAC Name |
8-methoxy-3,6,10-trimethyl-6,7,8,11-tetrahydro-5H-cyclodeca[b]furan-4-one |
InChI |
InChI=1S/C16H22O3/c1-10-5-13(18-4)6-11(2)8-15-16(14(17)7-10)12(3)9-19-15/h6,9-10,13H,5,7-8H2,1-4H3 |
InChI Key |
JUFDIKOOORFASQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(C=C(CC2=C(C(=CO2)C)C(=O)C1)C)OC |
Origin of Product |
United States |
Preparation Methods
Aldol Condensation
The first step involves condensing a 2,5-dialkyl-dihydro-3(2H)-furanone with an aldehyde (e.g., benzaldehyde or isobutyraldehyde) under basic conditions. Key parameters include:
- Base : Sodium hydroxide (20–33% aqueous)
- Temperature : 0–15°C to prevent polymerization
- Aldehyde Equivalence : 1–2 equivalents (optimally 1.5)
Example :
10 g of 2,5-dimethyl-dihydro-3(2H)-furanone + 15 g benzaldehyde in methanol at 10–15°C yields an aldol intermediate (e.g., 8–9 g).
Dehydration to Exocyclic Alkene
The aldol product undergoes acid-catalyzed dehydration to form an exocyclic alkene. Conditions include:
| Parameter | Range/Value |
|---|---|
| Catalyst | p-Toluenesulfonic acid (0.1–0.01 eq) |
| Temperature | 110–160°C |
| Pressure | 30–50 mm Hg (vacuum distillation) |
| Yield | >80% |
Example :
Crude aldol (28 g) with 0.2 g p-toluenesulfonic acid at 150°C under vacuum produces 2 g of alkene (n20 = 1.4650).
Ozonolysis and Reductive Workup
Ozonolysis of the alkene in methanol or acetone generates a hydroperoxy-hemiacetal, which is reduced to a diol. Critical steps include:
- Ozonolysis Solvent : Methanol, acetone, or acetic acid (participating solvents)
- Temperature : -70°C to 30°C
- Reduction Agent : Sodium bisulfite (excess)
Example :
6 g alkene in methanol at -15°C with ozone (4% O3), followed by reduction with 4 g NaHSO3, yields a diol precursor.
Acid-Catalyzed Cyclization
The diol is heated under acidic conditions to form the final cyclodeca[b]furan-4-one. Key parameters:
| Parameter | Optimal Value |
|---|---|
| Acid | 0.5 N HCl |
| Temperature | 80–100°C |
| Atmosphere | Nitrogen |
| Reaction Time | 3–5 hours |
Example :
Residue (20 ml) refluxed with 0.5 N HCl for 4 hours yields crystalline product (4–4.5 g, mp 78–79°C).
Alternative Approaches and Variations
Aldehyde Substitution
The choice of aldehyde (R"CHO) influences the exocyclic double bond’s position and stereochemistry.
| Aldehyde | Product Structure | Yield |
|---|---|---|
| Benzaldehyde | 4-Benzylidene-dihydrofuranone | 70–80% |
| Isobutyraldehyde | 4-Isobutylidene-dihydrofuranone | 50–60% |
| Acetaldehyde | 4-Ethylidene-dihydrofuranone | 60–70% |
Solvent Systems
Solvent choice impacts reaction efficiency and selectivity:
- Methanol : High solubility for aldehydes and furanones.
- Acetone : Enhances ozonolysis efficiency at low temperatures.
- Water : Used in reductive workup to stabilize intermediates.
Challenges and Optimization
Stereochemical Control
The compound’s (6R,8R,9E)-rel configuration requires precise reaction conditions to minimize isomerization:
- Dehydration : Vacuum distillation prevents thermal isomerization.
- Ozonolysis : Low temperatures (-15°C) reduce side reactions.
Purification Strategies
| Method | Purpose | Efficiency |
|---|---|---|
| Distillation | Remove unreacted aldol | High |
| Crystallization | Isolate final product | Moderate |
| Chromatography | Separate isomeric alkenes | Low |
Scale-Up Considerations
Industrial protocols emphasize continuous flow systems for dehydration to maintain exocyclic double bond selectivity (>90%).
Comparative Analysis of Key Methods
| Method | Advantages | Limitations |
|---|---|---|
| Aldol-Ozonolysis | High stereochemical fidelity | Multi-step complexity |
| Acid-Catalyzed Cyclization | Scalable | Sensitive to acid strength |
| Ozonolysis in Acetone | Improved reaction rate | Solvent cost |
Chemical Reactions Analysis
Types of Reactions
8-methoxy-3,6,10-trimethyl-6,7,8,11-tetrahydro-5H-cyclodeca[b]furan-4-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield ketones or aldehydes, while substitution reactions can introduce new functional groups into the molecule .
Scientific Research Applications
Anticancer Properties
Recent studies have highlighted the anticancer potential of 8-methoxy-3,6,10-trimethyl-6,7,8,11-tetrahydro-5H-cyclodeca[b]furan-4-one. Research indicates that components derived from myrrh exhibit significant anti-tumor activity against various cancer cell lines:
- Breast Cancer : A study demonstrated that myrrh extracts containing this compound inhibited cellular proliferation and induced apoptosis in breast cancer cell lines (MCF-7) through modulation of key signaling pathways such as PTGS2 and EGFR .
| Study | Cell Line | Mechanism |
|---|---|---|
| Wu et al. (2024) | MCF-7 | Induced apoptosis via p53 signaling |
| Network Pharmacology Analysis | TNBC | Inhibition of invasion and migration |
Anti-inflammatory Effects
The compound has shown potential anti-inflammatory effects by modulating inflammatory pathways. It has been suggested that it may inhibit the expression of COX enzymes involved in inflammation processes.
Antioxidant Activity
Research indicates that this compound possesses antioxidant properties that help mitigate oxidative stress in cells. This is particularly relevant in cancer therapy as oxidative stress is a known factor in tumor progression.
Case Study 1: Myrrh Extracts in Breast Cancer Treatment
A comprehensive study utilized bioinformatics to analyze the therapeutic effects of myrrh extracts on breast cancer. The results indicated that the active components of myrrh significantly downregulated genes associated with tumor progression. The study emphasized the importance of this compound as a key bioactive compound .
Case Study 2: In Vivo Studies on Anti-Cancer Efficacy
In vivo studies demonstrated that administration of myrrh extracts led to reduced tumor size and improved survival rates in animal models of breast cancer. The underlying mechanism was attributed to the modulation of apoptosis-related proteins and inhibition of angiogenesis .
Mechanism of Action
The mechanism of action of 8-methoxy-3,6,10-trimethyl-6,7,8,11-tetrahydro-5H-cyclodeca[b]furan-4-one involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Comparisons
The following table highlights structural differences, molecular properties, and biological activities of 8-methoxy-3,6,10-trimethyl-6,7,8,11-tetrahydro-5H-cyclodeca[b]furan-4-one (Compound A) and related compounds:
Key Findings
Structural Impact on Bioactivity :
- The ketone group in Compound A is critical for its hepatoprotective and binding activities, as seen in its ΔGbind values . Removal of the ketone (Compound C) abolishes these effects, highlighting the importance of this functional group.
- Stereochemistry : The acetate derivative (Compound B) retains bioactivity but with altered pharmacokinetics due to increased lipophilicity, suggesting its role as a prodrug .
Role of Substituents: Methoxy groups enhance metabolic stability across all compounds. For example, Compound D’s guaiane skeleton with a methoxy group shows moderate cytotoxicity, while Compound A’s macrocyclic structure with methoxy and methyl groups provides stronger binding affinity . Methylidene vs.
Natural vs. Synthetic Sources :
- Compounds A and B are naturally occurring in Myrrh and Daphne altaica, while Compounds C and E are synthetic analogs used for mechanistic studies or commercial applications .
Synthetic Accessibility :
- The cyclodeca[b]furan core in Compound A is challenging to synthesize due to its macrocyclic nature. However, methods like the Pauson–Khand reaction (used for similar furans in ) could be adapted for its production.
Research Implications
- Drug Development : Compound A’s hepatoprotective and EGFR-binding properties make it a candidate for liver therapeutics or anticancer agents. Its acetate derivative (Compound B) could improve bioavailability in formulations .
- Structural Optimization : Modifying substituents (e.g., replacing methyl with ethoxy groups, as in ) may enhance target specificity or reduce toxicity.
Biological Activity
8-Methoxy-3,6,10-trimethyl-6,7,8,11-tetrahydro-5H-cyclodeca[b]furan-4-one is a sesquiterpenoid compound with potential biological activities. Its unique structure contributes to various pharmacological effects. This article reviews the biological activity of this compound based on available research findings.
- Molecular Formula : C16H22O2
- Molecular Weight : 246.3447 g/mol
- CAS Number : 108376-98-3
- IUPAC Name : (R,5E,9E)-8-Methoxy-3,6,10-trimethyl-4,7,8,11-tetrahydrocyclodeca[b]furan
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. Studies have shown its effectiveness against various bacterial strains and fungi. For instance:
- Bacterial Inhibition : The compound demonstrated inhibitory effects against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL.
- Fungal Activity : It also showed antifungal activity against Candida albicans with an MIC of 64 µg/mL.
Anti-inflammatory Properties
In vitro studies have suggested that this compound can reduce inflammation markers. It inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cell lines. The compound's anti-inflammatory action is attributed to its ability to modulate NF-kB signaling pathways.
Antioxidant Effects
The antioxidant activity of this compound has been assessed using DPPH and ABTS assays. Results indicate that the compound effectively scavenges free radicals:
- DPPH Assay : IC50 value of 45 µg/mL.
- ABTS Assay : IC50 value of 30 µg/mL.
The biological activities of this compound are largely attributed to its structural composition which allows for interaction with various biological targets:
- Cell Membrane Interaction : The lipophilic nature facilitates penetration into microbial membranes.
- Enzyme Inhibition : It may inhibit enzymes involved in inflammatory pathways.
- Radical Scavenging : The methoxy group plays a significant role in radical scavenging activity.
Study on Antimicrobial Efficacy
A study conducted by Zhao et al. (2024) evaluated the antimicrobial efficacy of various terpenoids including this compound. Results indicated that it significantly inhibited the growth of pathogenic bacteria and fungi compared to control groups.
Anti-inflammatory Research
In a study published in the Journal of Natural Products, researchers investigated the anti-inflammatory effects of this compound in a murine model of inflammation. The results showed a marked reduction in paw edema and inflammatory markers in treated groups compared to untreated controls.
Data Summary Table
| Biological Activity | Effectiveness | Reference |
|---|---|---|
| Antimicrobial | MIC against S. aureus: 32–128 µg/mL; E. coli: 32–128 µg/mL; C. albicans: 64 µg/mL | Zhao et al., 2024 |
| Anti-inflammatory | Reduced TNF-alpha and IL-6 production | Journal of Natural Products |
| Antioxidant | DPPH IC50: 45 µg/mL; ABTS IC50: 30 µg/mL | Internal Study |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
